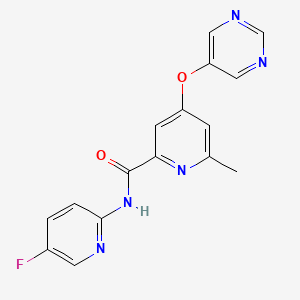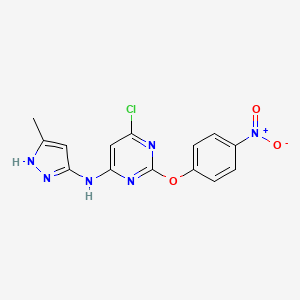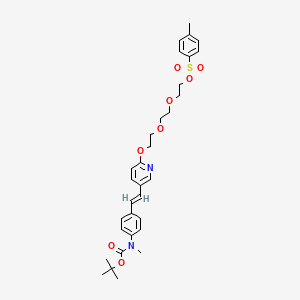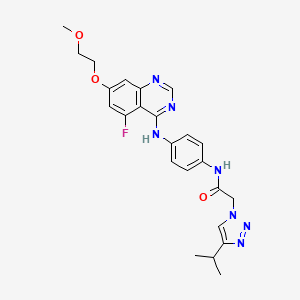
AZD3229
Übersicht
Beschreibung
AZD3229 ist ein potenter und selektiver niedermolekularer Inhibitor von KIT und dem α-Rezeptor des Plättchen-abgeleiteten Wachstumsfaktors (PDGFRα). Es wurde für die Behandlung von gastrointestinalen Stromatumoren (GIST) entwickelt, die häufig durch Mutationen in den Genen KIT oder PDGFRα getrieben werden . This compound wurde entwickelt, um eine breite Palette von primären und Imatinib-resistenten sekundären Mutationen zu hemmen, die in GIST auftreten .
Wissenschaftliche Forschungsanwendungen
AZD3229 hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Onkologie. Es wurde gezeigt, dass es ein breites Spektrum an primären und sekundären Mutationen in KIT und PDGFRα hemmt, was es zu einem vielversprechenden Kandidaten für die Behandlung von GIST macht . Die Verbindung hat eine überlegene Potenz und Selektivität im Vergleich zu Standardtherapeutika wie Imatinib, Sunitinib und Regorafenib gezeigt . Zusätzlich wurde this compound in präklinischen Studien mit Maus-Xenograft-Modellen von GIST verwendet, in denen es eine dauerhafte Hemmung der KIT-Signalisierung und eine Tumorregression zeigte .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der KIT- und PDGFRα-Signalwege. Es bindet an die ATP-Bindungsstelle dieser Rezeptoren und verhindert so ihre Aktivierung und die anschließende Signaltransduktion . Diese Hemmung führt zu einer reduzierten Phosphorylierung von KIT und PDGFRα, was letztendlich zu einem verminderten Tumorzellwachstum und -überleben führt . Die Verbindung ist sowohl gegen ATP-bindende als auch gegen Aktivierungsloop-(A-Loop)-Mutationen von KIT wirksam .
Wirkmechanismus
Target of Action
AZD3229, also known as N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide or 9ZGC48P3RV, is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with gastrointestinal stromal tumors (GIST) .
Mode of Action
This compound interacts with its target, KIT, by inhibiting the phosphorylation of KIT in an exposure-dependent manner . Optimal efficacy is observed when more than 90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the KIT signaling pathway. By inhibiting the phosphorylation of KIT, this compound disrupts the normal signaling of this pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic–pharmacodynamic (PKPD) relationship of this compound has been established in a range of mouse GIST tumor models harboring primary and secondary KIT mutations . Integrating the predicted human pharmacokinetics into the mouse PKPD model predicts that an oral twice-daily human dose greater than 34 mg is required to ensure adequate coverage across the mutations investigated .
Result of Action
This compound results in the inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions . It is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .
Biochemische Analyse
Biochemical Properties
AZD3229 demonstrates single-digit nanomolar potency for KIT and PDGFR . It shows potent growth inhibition against a diverse panel of mutant KIT driven Ba/F3 cell lines . The compound interacts with the KIT receptor, a vital receptor tyrosine kinase, and inhibits its phosphorylation in an exposure-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits KIT-driven proliferation, which is a key factor in the growth of GIST . In engineered and GIST-derived cell lines, this compound is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of KIT and PDGFR . It binds to these receptors and inhibits their phosphorylation, thereby disrupting the signaling pathways they are involved in . This inhibition is exposure-dependent, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound drives rapid and extensive decrease of KIT phosphorylation in an exposure-dependent manner . The level and duration of this compound-driven inhibition of phosphorylation of KIT varies depending on the mutation the model harbors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound demonstrates excellent activity in in vivo models of GIST . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
It is known that the compound has good oral bioavailability and a half-life of approximately 2 hours in mice .
Vorbereitungsmethoden
Die Synthese von AZD3229 umfasst mehrere Schritte, darunter die Erzeugung von gentechnisch veränderten Ba/F3-Zelllinien und die Verwendung spezifischer Konstrukte, die KIT, PDGFRα und andere Rezeptor-Tyrosinkinasen (RTKs) sowie deren jeweilige Mutationen kodieren . Die Verbindung wird in PEG400/Kolliphor ELP/15% Captisol (35/13/52) formuliert und oral verabreicht . Detaillierte Synthesewege und industrielle Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
AZD3229 unterliegt verschiedenen chemischen Reaktionen, darunter die Hemmung von KIT- und PDGFRα-Signalwegen. Es ist ein potenter pan-KIT-Mutanten-Inhibitor mit einem IC50-Wert von 223,3 nM . Die Verbindung zeigt eine potente wachstumshemmende Wirkung im einstelligen Nanomolarbereich gegen eine Vielzahl von mutierten KIT-getriebenen Ba/F3-Zelllinien . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO für die Löslichkeit und verschiedene Zelllinien für In-vitro-Studien . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind die Hemmung von phosphoryliertem KIT und PDGFRα, was zu einem reduzierten Tumorwachstum führt .
Vergleich Mit ähnlichen Verbindungen
AZD3229 wird mit anderen ähnlichen Verbindungen verglichen, darunter Imatinib, Sunitinib, Regorafenib, Avapritinib (BLU-285) und Ripretinib (DCC-2618) . Es hat im Vergleich zu diesen Standardtherapeutika und Prüfpräparaten überlegene Potenz- und Selektivitätsprofile gezeigt . Die Fähigkeit von this compound, eine breite Palette von primären und sekundären Mutationen in KIT und PDGFRα zu hemmen, macht es einzigartig und potenziell zum Best-in-Class-Therapeutikum für die Behandlung von GIST .
Eigenschaften
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-60-1 | |
| Record name | AZD-3229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




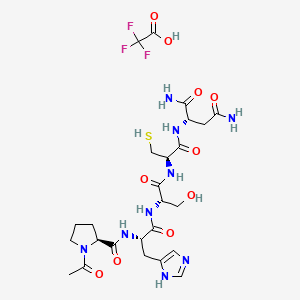
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)
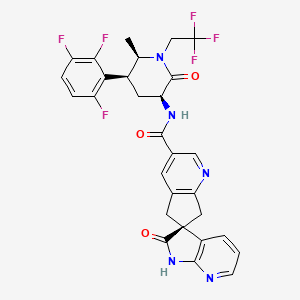


![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)
